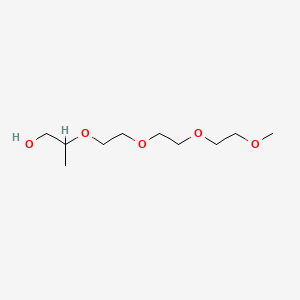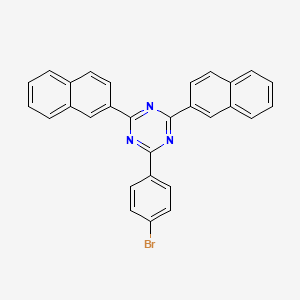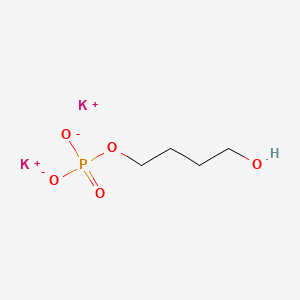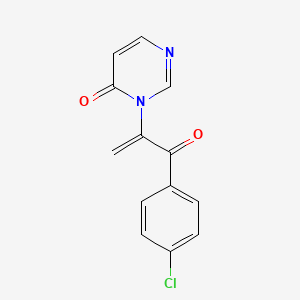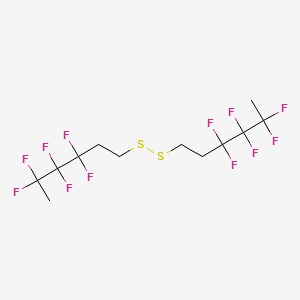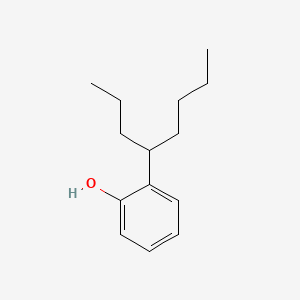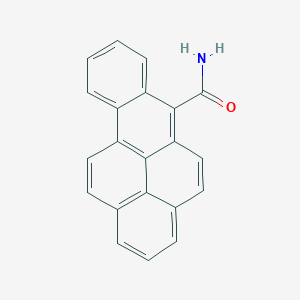
Tetrachloromercurate(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrachloromercurate(II) is a chemical compound with the formula [HgCl₄]²⁻. It is an anionic complex of mercury(II) with four chloride ions. This compound is known for its unique structural and chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Tetrachloromercurate(II) can be synthesized through several methods. One common approach involves the reaction of mercuric chloride (HgCl₂) with hydrochloric acid (HCl) in an aqueous solution. The reaction typically proceeds as follows:
HgCl2+2HCl→[HgCl4]2−+2H+
Another method involves the slow evaporation of a solution containing mercuric chloride and hydrochloric acid, leading to the formation of tetrachloromercurate(II) crystals . Industrial production methods often utilize similar principles but on a larger scale, ensuring the purity and consistency of the compound.
Chemical Reactions Analysis
Tetrachloromercurate(II) undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, where it may be reduced to elemental mercury or oxidized to higher oxidation states.
Substitution Reactions: Tetrachloromercurate(II) can undergo substitution reactions with other halides or ligands, leading to the formation of different mercury complexes.
Complex Formation: It can form complexes with organic molecules, such as amines and pyridines, resulting in hybrid materials with unique properties.
Common reagents used in these reactions include iodate ions, bromate ions, and various organic ligands. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tetrachloromercurate(II) has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of new mercury-based compounds and as a reagent in analytical chemistry.
Biology: Its interactions with biological molecules are studied to understand mercury toxicity and its effects on living organisms.
Medicine: Research into its potential therapeutic applications, particularly in the treatment of mercury poisoning, is ongoing.
Industry: It is used in the production of hybrid materials with applications in electronics, optoelectronics, and catalysis
Mechanism of Action
The mechanism by which tetrachloromercurate(II) exerts its effects involves its ability to form strong bonds with various ligands. This property allows it to interact with biological molecules, such as proteins and enzymes, potentially disrupting their normal functions. The molecular targets and pathways involved in these interactions are subjects of ongoing research .
Comparison with Similar Compounds
Tetrachloromercurate(II) can be compared with other similar compounds, such as:
Dichloromercurate(II) [HgCl₂]: Unlike tetrachloromercurate(II), this compound has only two chloride ions and exhibits different chemical properties.
Bis(4-amino-2-chloropyridinium) tetrachloromercurate(II) monohydrate: This hybrid material combines organic and inorganic components, resulting in unique optical and electronic properties.
Homopiperazine-1.4-diium tetrachloromercurate(II) monohydrate: Another hybrid material with distinct structural and chemical characteristics.
Tetrachloromercurate(II) stands out due to its specific coordination geometry and the ability to form stable complexes with a wide range of ligands.
Properties
CAS No. |
14024-34-1 |
|---|---|
Molecular Formula |
Cl4Hg-2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
tetrachloromercury(2-) |
InChI |
InChI=1S/4ClH.Hg/h4*1H;/q;;;;+2/p-4 |
InChI Key |
IDRMVTHAQKOTLF-UHFFFAOYSA-J |
Canonical SMILES |
Cl[Hg-2](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




